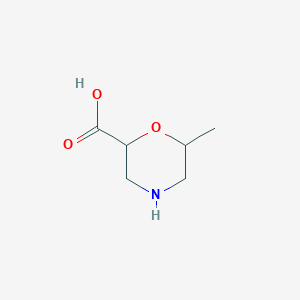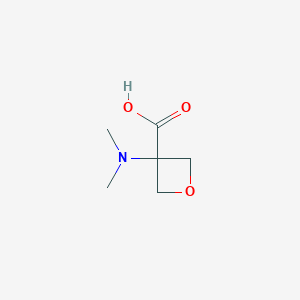
6-Methylmorpholine-2-carboxylic acid
説明
6-Methylmorpholine-2-carboxylic acid is a chemical compound . It is a heterocyclic building block and has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, including 6-Methylmorpholine-2-carboxylic acid, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of 6-Methylmorpholine-2-carboxylic acid is C6H11NO3 . The InChI code for this compound is 1S/C6H11NO3.ClH/c1-4-2-7-3-5 (10-4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H/t4-,5-;/m1./s1 .Chemical Reactions Analysis
Morpholines, including 6-Methylmorpholine-2-carboxylic acid, are frequently found in biologically active molecules and pharmaceuticals. They are synthesized from 1,2-amino alcohols and related compounds. The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylmorpholine-2-carboxylic acid is 145.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Complex Formation with Mineral Acids
Dega-Szafran et al. (2002) synthesized complexes of N-methylmorpholine betaine (a derivative of 6-Methylmorpholine-2-carboxylic acid) with various mineral acids, analyzing their structures through FTIR, 1H, and 13C NMR spectra. The study revealed how these complexes behave in different acidic environments and the formation of strong, linear, and symmetrical hydrogen bonds in these structures (Dega-Szafran et al., 2002).
Reduction to Alcohols
Falorni et al. (1999) explored a method for the mild reduction of carboxylic acids, including those related to N-methylmorpholine, to their corresponding alcohols. This process utilized cyanuric chloride and sodium borohydride, indicating a potential application in organic synthesis and chemical transformations (Falorni et al., 1999).
Electrocatalytic Carboxylation
Feng et al. (2010) conducted an electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process highlights a possible application of 6-Methylmorpholine-2-carboxylic acid in electrocatalysis and sustainable chemistry (Feng et al., 2010).
Synthesis of Amides and Esters
Kunishima et al. (1999) discussed the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), involving N-methylmorpholine, and its application in the formation of amides and esters. This method is practical and valuable for organic synthesis, particularly in the pharmaceutical industry (Kunishima et al., 1999).
Crystal and Molecular Structure Analysis
Bartoszak-Adamska (2003) conducted a study on the crystal and molecular structure of a 1:1 complex of N-methylmorpholine betaine with salicylic acid, providing insights into the intermolecular interactions and hydrogen bonding patterns in such complexes. This research adds to the understanding of molecular interactions in the field of crystallography (Bartoszak-Adamska, 2003).
Carboxylic Acid Anhydrides Synthesis
Kaminski et al. (2004) developed a method to synthesize anhydrides of carboxylic acids using N-methylmorpholine. This process offers an efficient approach to creating carboxylic acid anhydrides, which are essential in various chemical industries (Kaminski et al., 2004).
Nucleophilic Catalysis in Esterification
Shieh et al. (2002) demonstrated the effective use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the esterification of carboxylic acids, where N-methylmorpholine was used as a comparison in the study. This research contributes to the understanding of nucleophilic catalysis in synthetic chemistry (Shieh et al., 2002).
Safety and Hazards
将来の方向性
The future directions for 6-Methylmorpholine-2-carboxylic acid could involve its use in the synthesis of more complex molecules. A recent paper discusses a versatile formamide catalyzed method for the transformation of carboxylic acids into acid chlorides, amides, esters, and thioesters . This could potentially be applied to 6-Methylmorpholine-2-carboxylic acid, opening up new avenues for research and application .
特性
IUPAC Name |
6-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJYZZFUJQPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylmorpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)





![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
